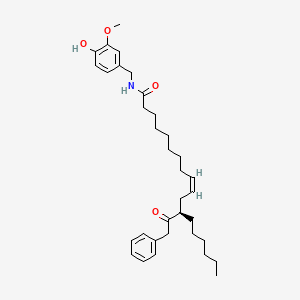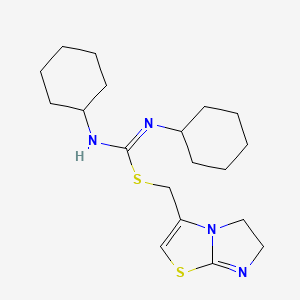![molecular formula C16H20N2O2 B10771745 1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone](/img/structure/B10771745.png)
1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GR 128107 is a synthetic organic compound known for its role as a competitive melatonin receptor antagonist. It has been studied extensively for its ability to block melatonin inhibition of dopamine release, particularly in the rabbit retina . The compound has a molecular formula of C16H20N2O2 and a molecular weight of 272.34 grams per mole .
Preparation Methods
The synthesis of GR 128107 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving piperidine and indole derivatives . Industrial production methods are likely to involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
GR 128107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GR 128107 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving melatonin receptor antagonists.
Biology: The compound is used to study the physiological and pharmacological effects of melatonin receptor antagonism.
Medicine: GR 128107 is investigated for its potential therapeutic applications in disorders related to melatonin dysregulation, such as sleep disorders and depression.
Industry: The compound is used in the development of new pharmaceuticals targeting melatonin receptors.
Mechanism of Action
GR 128107 exerts its effects by competitively binding to melatonin receptors, specifically the MT1 and MT2 subtypes. This binding prevents melatonin from interacting with its receptors, thereby inhibiting melatonin’s physiological effects. The molecular targets involved include the melatonin receptors located in various tissues, including the retina and brain . The pathways affected by this antagonism include those regulating circadian rhythms and dopamine release .
Comparison with Similar Compounds
GR 128107 is unique in its high affinity and specificity for melatonin receptors. Similar compounds include:
Luzindole: Another melatonin receptor antagonist with a different chemical structure but similar pharmacological profile.
4-P-PDOT: A selective antagonist for the MT2 receptor subtype.
S20929: A compound with both agonist and antagonist properties at melatonin receptors. Compared to these compounds, GR 128107 is noted for its partial agonist activity in certain biological systems, making it a valuable tool in research.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3 |
InChI Key |
RBINAFTXZHPTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)


![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)

![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
![[3H]methyllycaconitine](/img/structure/B10771706.png)

![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)

![N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B10771721.png)
![3-[2-[2-Benzyl-6-(3-hydroxy-4-methoxypyrrolidin-1-yl)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771725.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10771731.png)
